molecular formula C10H12BrNO B11712887 2-Bromo-6-(oxan-3-yl)pyridine

2-Bromo-6-(oxan-3-yl)pyridine

Cat. No.: B11712887
M. Wt: 242.11 g/mol
InChI Key: HLSFJWOUUYQAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(oxan-3-yl)pyridine is an organic compound with the molecular formula C10H12BrNO It is a brominated pyridine derivative, where the bromine atom is positioned at the second carbon of the pyridine ring, and an oxan-3-yl group is attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(oxan-3-yl)pyridine typically involves the bromination of 6-(oxan-3-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(oxan-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

    Reduction: Hydrogen gas and Pd/C catalyst in ethanol or methanol.

Major Products:

    Substitution: Formation of 2-azido-6-(oxan-3-yl)pyridine or 2-thio-6-(oxan-3-yl)pyridine.

    Coupling: Formation of various biaryl compounds.

    Reduction: Formation of 6-(oxan-3-yl)pyridine.

Scientific Research Applications

2-Bromo-6-(oxan-3-yl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Catalysis: It is employed in the development of new catalytic systems for various organic transformations.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(oxan-3-yl)pyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, undergoing various chemical transformations. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Bromo-3-(oxan-2-yl)pyridine
  • 2-Bromo-6-(oxan-4-yl)pyridine
  • 6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine

Comparison: 2-Bromo-6-(oxan-3-yl)pyridine is unique due to the specific positioning of the bromine and oxan-3-yl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer distinct advantages in certain synthetic applications or exhibit different biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-6-(oxan-3-yl)pyridine

InChI

InChI=1S/C10H12BrNO/c11-10-5-1-4-9(12-10)8-3-2-6-13-7-8/h1,4-5,8H,2-3,6-7H2

InChI Key

HLSFJWOUUYQAFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.